molecular formula C19H23FN2O3S B239429 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine

1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine

货号 B239429
分子量: 378.5 g/mol
InChI 键: YNMNUOHYAOOIQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.

作用机制

1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of cancer cells, particularly in hematological malignancies. This compound binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.

实验室实验的优点和局限性

1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anti-cancer drugs. However, there are some limitations to its use in lab experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and handling, and the limited availability of the compound.

未来方向

There are several future directions for the development and application of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Optimization of the synthesis method to improve yields and reduce costs.
3. Development of new formulations and delivery methods to improve the pharmacokinetic properties of this compound.
4. Exploration of the potential of this compound in combination with other anti-cancer drugs and immunotherapies.
5. Investigation of the role of BTK in other diseases and conditions, such as autoimmune disorders and inflammatory diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancers. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development and clinical use. Further research is needed to fully understand its mechanism of action, optimize its synthesis and delivery, and explore its potential in combination with other anti-cancer therapies.

合成方法

The synthesis of 1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethylphenylamine with 4-fluoro-2-methoxybenzenesulfonyl chloride to form the intermediate 1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine. This intermediate is then reacted with piperazine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

科学研究应用

1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting the BTK pathway. This compound has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.

属性

分子式

C19H23FN2O3S

分子量

378.5 g/mol

IUPAC 名称

1-(2,4-dimethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23FN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3

InChI 键

YNMNUOHYAOOIQM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C

规范 SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。